2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide
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Overview
Description
2-phenyl-N-(7-oxaspiro[35]nonan-1-yl)butanamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The phenyl and butanamide groups are then introduced through subsequent reactions, such as nucleophilic substitution or amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.
Scientific Research Applications
2-phenyl-N-(7-oxaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The spirocyclic structure could confer unique binding properties, enhancing its affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
2-oxa-7-azaspiro[3.5]nonane: A structurally similar compound without the phenyl and butanamide groups.
Uniqueness
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide is unique due to the combination of its spirocyclic core with the phenyl and butanamide groups. This combination can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15(14-6-4-3-5-7-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRQDQKMSXMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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